molecular formula C9H13BFNO2 B14074924 (2-Fluoro-6-isobutylpyridin-3-yl)boronic acid

(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid

Cat. No.: B14074924
M. Wt: 197.02 g/mol
InChI Key: CIKGXKLUUSXASP-UHFFFAOYSA-N
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Description

(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group at the 2-position and an isobutyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-isobutylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions typically include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural variation can lead to different properties and applications compared to its analogs.

Properties

Molecular Formula

C9H13BFNO2

Molecular Weight

197.02 g/mol

IUPAC Name

[2-fluoro-6-(2-methylpropyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H13BFNO2/c1-6(2)5-7-3-4-8(10(13)14)9(11)12-7/h3-4,6,13-14H,5H2,1-2H3

InChI Key

CIKGXKLUUSXASP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)CC(C)C)F)(O)O

Origin of Product

United States

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